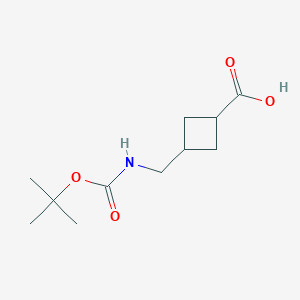

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Overview

Description

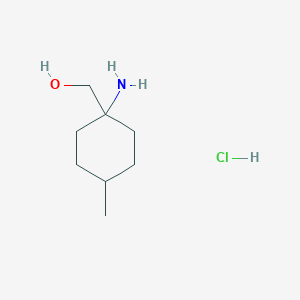

“3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid” is a compound with the CAS Number: 2248372-39-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 3-((tert-butoxycarbonyl)amino)-1-methylcyclobutane-1-carboxylic acid . It is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Methyl /rara-3-amino-cyclobutanecarboxylate hydrochloride involved suspending it in dichloromethane, cooling the solution to 0°C, and then adding Et3N and Boc anhydride .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-11(4,6-7)8(13)14/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) . This indicates the presence of a cyclobutane ring, a tert-butoxycarbonyl group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 368.3±31.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The molar refractivity is 53.4±0.4 cm^3 .Scientific Research Applications

1. Scale-Up Synthesis in Continuous Photo Flow Chemistry

Yamashita, Nishikawa, and Kawamoto (2019) explored the scale-up synthesis of a cis-cyclobutane-1,3-Dicarboxylic acid derivative, which is a useful building block for biologically active compounds and material sciences. The compound includes a cyclobutane ring system labeled with deuterium atoms, highlighting its potential in the synthesis of drug candidate compounds and quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

2. Development of Stereoselective Synthesis Methods

Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This advancement in synthetic chemistry significantly shortened known literature procedures for these unnatural amino acids, which are important in pharmaceutical research (Bakonyi et al., 2013).

3. Improved Synthesis Using Milder Conditions

Badland et al. (2010) described an improved synthesis approach for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, using milder and more selective conditions. This research contributes to the development of more efficient and less harsh methods in chemical synthesis (Badland et al., 2010).

4. Synthesis of Amino-Cyclodextrin Derivatives

Kordopati and Tsivgoulis (2018) explored the per-O-methylation of amino-cyclodextrins, using tert-butyloxycarbonyl as a protecting group. This research is significant in the field of carbohydrate chemistry, showing applications in the synthesis of modified cyclodextrins (Kordopati & Tsivgoulis, 2018).

5. Synthesis and Polymerization of Novel Amino Acid-Derived Acetylene Monomers

Gao, Sanda, and Masuda (2003) investigated the synthesis and polymerization of amino acid-derived acetylene monomers. This research is relevant in the field of polymer science, particularly in the development of polymers with specific rotational and helical properties (Gao, Sanda, & Masuda, 2003).

6. Synthesis of Key Intermediates in Natural Product Biotin

Qin et al. (2014) synthesized key intermediates of the natural product Biotin, a vital component in metabolic cycles. Their research contributes to the understanding and synthesis of complex biological molecules (Qin et al., 2014).

7. Exploration of New Functionalized Heterocyclic Amino Acids

Dzedulionytė et al. (2021) focused on the synthesis of a newly functionalized heterocyclic amino acid, demonstrating the expansion of the chemical space in amino acid chemistry (Dzedulionytė et al., 2021).

8. Efficient Catalysis in N-tert-Butoxycarbonylation

Heydari et al. (2007) reported on the efficient catalysis for N-tert-butoxycarbonylation of amines, an important process in the synthesis of amino acid derivatives. This research contributes to advancements in green chemistry and catalysis (Heydari et al., 2007).

Safety and Hazards

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. It could also be interesting to study its conformational properties and how these influence its reactivity and interactions with biological targets .

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZXLLZSQJEBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139476 | |

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427319-48-9 | |

| Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride](/img/structure/B1377480.png)

![Pyrrolo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B1377481.png)

![tert-butyl N-{1-[(4-fluorophenyl)carbamoyl]-2-hydroxyethyl}carbamate](/img/structure/B1377495.png)